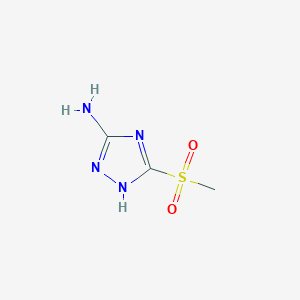

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine

Description

Properties

IUPAC Name |

5-methylsulfonyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBGRINOCGRGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405370 | |

| Record name | 5-(Methanesulfonyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-32-5 | |

| Record name | 5-(Methanesulfonyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methanesulfonyl-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each step. All quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-step process commencing with the commercially available thiosemicarbazide. The pathway involves the formation of a 1,2,4-triazole-3-thiol intermediate, followed by methylation of the thiol group, and subsequent oxidation to the final sulfone product.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties for the intermediates and the final product in the synthesis pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |

| 5-Amino-1H-1,2,4-triazole-3-thiol | C₂H₄N₄S | 116.14 | White solid | >300 | 80-90 |

| 3-(Methylthio)-1H-1,2,4-triazol-5-amine | C₃H₆N₄S | 130.17 | Off-white powder | 130-133 | 85-95 |

| This compound | C₃H₆N₄O₂S | 162.17 | White crystalline solid | Not reported | 70-85 |

Experimental Protocols

Step 1: Synthesis of 5-Amino-1H-1,2,4-triazole-3-thiol

This procedure outlines the cyclization of thiosemicarbazide using formic acid to form the 1,2,4-triazole ring.

Materials:

-

Thiosemicarbazide

-

Formic acid (88%)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of thiosemicarbazide (1.0 eq) and 88% formic acid (1.5 eq) is heated at reflux for 4 hours.

-

The excess formic acid is removed under reduced pressure.

-

The resulting solid is dissolved in a 10% aqueous solution of sodium hydroxide (2.0 eq).

-

The solution is refluxed for an additional 4 hours.

-

After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid to a pH of 5-6.

-

The precipitated white solid is collected by filtration, washed with cold water, and then with ethanol.

-

The product is dried in a vacuum oven at 60 °C.

Step 2: Synthesis of 3-(Methylthio)-1H-1,2,4-triazol-5-amine

This step involves the S-methylation of the thiol group of 5-amino-1H-1,2,4-triazole-3-thiol.

Materials:

-

5-Amino-1H-1,2,4-triazole-3-thiol

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Methanol

Procedure:

-

5-Amino-1H-1,2,4-triazole-3-thiol (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (1.1 eq) in methanol.

-

The solution is cooled to 0-5 °C in an ice bath.

-

Methyl iodide (1.1 eq) is added dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water, and the solid product is collected by filtration.

-

The crude product is recrystallized from a mixture of ethanol and water to afford 3-(methylthio)-1H-1,2,4-triazol-5-amine as an off-white powder.

Step 3: Synthesis of this compound

The final step is the oxidation of the methylthio group to the methylsulfonyl group.

Materials:

-

3-(Methylthio)-1H-1,2,4-triazol-5-amine

-

Acetic acid

-

Hydrogen peroxide (30% solution)

Procedure:

-

3-(Methylthio)-1H-1,2,4-triazol-5-amine (1.0 eq) is dissolved in glacial acetic acid.

-

The solution is cooled to 10-15 °C.

-

30% hydrogen peroxide (2.5 eq) is added dropwise to the stirred solution, ensuring the temperature does not exceed 25 °C.

-

After the addition, the reaction mixture is stirred at room temperature for 24 hours.

-

The reaction mixture is then poured into ice-cold water.

-

The precipitated solid is collected by filtration and washed thoroughly with water until the filtrate is neutral.

-

The product is dried under vacuum to yield this compound as a white crystalline solid.

Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations in the synthesis pathway.

An In-depth Technical Guide to the Physicochemical Properties of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the fundamental properties, presents detailed experimental protocols for their determination, and discusses the expected characteristics based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and similar chemical entities.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₃H₆N₄O₂S

-

Chemical Structure:

Diagram of the chemical structure of this compound.

Physicochemical Properties

Table 1: General Physicochemical Properties

| Property | Predicted/Exemplary Value | Significance in Drug Development |

| Molecular Weight | 162.17 g/mol | Influences diffusion and transport across biological membranes. |

| Melting Point | 180-190 °C (estimated) | Indicator of purity and stability. Affects formulation and storage. |

| Boiling Point | Decomposes before boiling | Thermal stability is crucial for manufacturing and formulation. |

| Appearance | White to off-white crystalline solid | Basic physical characterization. |

Table 2: Solubility and Partitioning Behavior

| Property | Predicted/Exemplary Value | Significance in Drug Development |

| Aqueous Solubility | Moderately soluble | Essential for dissolution and absorption in the gastrointestinal tract. |

| pKa | ~7.5 (amine), ~3.0 (triazole NH) (estimated) | Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding. |

| LogP | -0.5 to 0.5 (estimated) | A measure of lipophilicity, which influences membrane permeability and distribution into tissues. |

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are essential for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound.

Melting Point Determination

The melting point is determined as the temperature range over which a solid substance transitions into a liquid. This is a crucial indicator of purity.

Protocol:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, such as a Thiele tube or an automated digital instrument.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[1][2][3]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for oral drug absorption. The shake-flask method is a common and reliable technique.

Protocol:

-

An excess amount of the solid compound is added to a known volume of purified water (or a specific buffer solution) in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[5][6][7]

pKa Determination

The pKa, the negative logarithm of the acid dissociation constant, is crucial for understanding a compound's ionization state at different pH values. Potentiometric titration is a standard method for its determination.

Protocol:

-

A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like dioxane or methanol to ensure solubility.[8][9][10][11]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) can be determined from the inflection point(s) of the titration curve or by analyzing the half-equivalence point(s).[8][9][10][11]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution. The shake-flask method is the traditional approach, while reverse-phase HPLC offers a high-throughput alternative.

Shake-Flask Protocol:

-

A solution of the compound is prepared in either n-octanol or water.

-

Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a flask containing a known amount of the compound.

-

The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.

-

The concentration of the compound in both the aqueous and n-octanol layers is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[12]

Reverse-Phase HPLC Protocol:

-

A calibration curve is generated by injecting a series of reference compounds with known LogP values onto a C18 reverse-phase HPLC column and recording their retention times.[13][14][15][16]

-

The compound of interest is then injected under the same chromatographic conditions.

-

The LogP of the test compound is interpolated from the calibration curve based on its retention time.[13][14][15][16]

Biological Context and Potential Signaling Pathways

Derivatives of 1,2,4-triazole containing a sulfonamide moiety have been investigated for their potential as antimicrobial agents.[17][18] While the specific mechanism of action for this compound is not defined, a plausible pathway involves the inhibition of essential enzymes in microbial pathogens.

Caption: Hypothetical mechanism of antimicrobial action.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of novel triazole derivatives.

Caption: General experimental workflow for novel triazole derivatives.

Conclusion

This technical guide provides a framework for understanding and determining the physicochemical properties of this compound. While specific experimental data for this compound is sparse, the provided protocols and contextual information on related sulfonyl-triazole derivatives offer a solid foundation for researchers. The systematic characterization of these properties is a critical step in the evaluation of this and similar molecules for their potential as future therapeutic agents.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orientjchem.org [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]

- 12. acdlabs.com [acdlabs.com]

- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine CAS number and structure

Abstract

This document provides a comprehensive technical overview of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of interest in medicinal and agrochemical research. It details the compound's chemical identity, structural information, and key physicochemical properties, alongside those of its common precursor, 3-(methylthio)-1H-1,2,4-triazol-5-amine. A detailed experimental protocol for its synthesis via oxidation is provided. Furthermore, this guide explores the potential biological significance of this class of compounds, proposing a mechanism of action based on the known activities of related triazole sulfone derivatives.

Compound Identification and Structure

This compound is a derivative of the 1,2,4-triazole heterocyclic system, characterized by the presence of an amine group at the 5-position and a methylsulfonyl (-SO₂CH₃) group at the 3-position. The methylsulfonyl group is the oxidized form of a methylthio (-SCH₃) group, and the compound is typically synthesized from its methylthio analog.

Chemical Structure:

-

This compound:

(Structure depicted for illustrative purposes)

(Structure depicted for illustrative purposes) -

Precursor: 3-(Methylthio)-1H-1,2,4-triazol-5-amine:

(Structure depicted for illustrative purposes)

(Structure depicted for illustrative purposes)

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for this compound and its precursor. This allows for easy comparison of their fundamental properties.

| Property | This compound | 3-(Methylthio)-1H-1,2,4-triazol-5-amine |

| IUPAC Name | 5-(Methylsulfonyl)-1H-1,2,4-triazol-3-amine | 3-(Methylsulfanyl)-1H-1,2,4-triazol-5-amine[1] |

| Synonyms | 5-Amino-3-(methylsulfonyl)-1,2,4-triazole | 3-Amino-5-methylthio-1H-1,2,4-triazole[2] |

| CAS Number | 88982-32-5[3][4] | 45534-08-5[2] |

| Molecular Formula | C₃H₆N₄O₂S[4] | C₃H₆N₄S[1] |

| Molecular Weight | 162.17 g/mol [4] | 130.17 g/mol [1] |

| Appearance | White to off-white powder (predicted) | White to light beige crystalline powder |

| Melting Point | Data not available | 130-133 °C[2] |

| Solubility | Data not available | Very faint turbidity in water |

Experimental Protocols: Synthesis

The primary synthetic route to this compound involves the oxidation of its thioether precursor, 3-(methylthio)-1H-1,2,4-triazol-5-amine. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[5][6]

Protocol: Oxidation of 3-(Methylthio)-1H-1,2,4-triazol-5-amine to this compound

Materials:

-

3-(Methylthio)-1H-1,2,4-triazol-5-amine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2-2.5 eq)

-

Dichloromethane (DCM) or similar chlorinated solvent

-

10% aqueous solution of Sodium Sulfite (Na₂SO₃)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous solution of Sodium Chloride (NaCl, Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Suspend 3-(methylthio)-1H-1,2,4-triazol-5-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.

-

Oxidant Addition: Slowly add m-CPBA (2.2-2.5 eq) portion-wise to the stirred suspension over 30-60 minutes. The reaction is exothermic; maintain the temperature at or below room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxide by slowly adding a 10% aqueous solution of Na₂SO₃ until a starch-iodide paper test is negative.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove m-chlorobenzoic acid byproduct), water, and finally brine.[7]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford the pure this compound.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of the target compound from its thioether precursor.

Caption: Synthetic workflow for this compound.

Proposed Biological Mechanism of Action

While the specific biological targets of this compound are not yet fully elucidated, related triazole sulfone compounds have demonstrated potential as antibacterial agents.[8] A plausible mechanism involves the inhibition of essential bacterial enzymes. One such pathway is the disruption of DNA replication through the inhibition of DNA gyrase and topoisomerase IV, key enzymes in bacterial survival.[8]

Caption: Proposed antibacterial mechanism via DNA gyrase inhibition.

Discussion and Future Outlook

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[9] The incorporation of a sulfone moiety can significantly alter a molecule's physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which can in turn modulate its biological activity and pharmacokinetic profile.

Derivatives of 1,2,4-triazole are known to possess a wide array of biological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties.[9][10] The sulfone group, in particular, has been explored as a key pharmacophore in various drug candidates, including inhibitors of enzymes like DNA gyrase and as bioisosteres for other functional groups.[8][11]

The limited publicly available data on this compound suggests it is an accessible, yet underexplored, chemical entity. Further research is warranted to fully characterize its physical properties and to screen it against a panel of biological targets (e.g., kinases, bacterial enzymes, viral proteins) to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, starting from this core scaffold, could lead to the development of novel drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Sulfonyl-3-amino-1H-1,2,4-triazoles as Yellow Fever Virus Inhibitors: Synthesis and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. Workup [chem.rochester.edu]

- 8. Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 10. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This technical guide focuses on a specific, highly promising scaffold: 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine and its derivatives. The incorporation of the methylsulfonyl group, a known bioisostere and potent electron-withdrawing moiety, often imparts unique pharmacological properties, making this class of compounds a fertile ground for drug discovery. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Biological Activities: A Quantitative Perspective

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and anti-inflammatory applications. The following tables summarize the key quantitative data from published studies.

Anticancer Activity

The anticancer potential of this scaffold has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 4e | 4-(4-Chlorophenyl)-5-(4-(methylsulfonyl)phenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung Carcinoma) | 1.09 | [1] |

| NCI-H460 (Lung Cancer) | 2.01 | [1] | ||

| NCI-H23 (Lung Cancer) | 3.28 | [1] |

Note: Lower IC50 values indicate higher potency.

Anti-inflammatory Activity

Certain derivatives have been shown to be potent inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

| Compound ID | Derivative Structure | Enzyme Target | IC50 (µM) | Reference |

| 30 | 1-(2-(1-(4-bromophenyl)-5-(4-(methylsulfonyl)phenyl)-1H-1,2,4-triazol-3-ylthio)ethyl)-1-hydroxyurea | COX-2 | 0.15 | [2] |

| 5-LOX | 0.85 | [2] |

Note: These compounds exhibit potent and selective inhibition of inflammatory enzymes.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A549, NCI-H460, NCI-H23)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity: COX-2 and 5-LOX Inhibition Assays

These assays determine the ability of the compounds to inhibit the activity of the COX-2 and 5-LOX enzymes.

Materials:

-

Purified human recombinant COX-2 and 5-LOX enzymes

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Celecoxib and Zileuton (positive controls for COX-2 and 5-LOX, respectively)

-

Assay buffer and necessary co-factors

-

Spectrophotometer or fluorometer

Procedure (General Outline):

-

Enzyme Preparation: Prepare the enzyme solution in the appropriate assay buffer.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or the vehicle control for a specified period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

-

Reaction Termination and Detection: After a set time, stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or HPLC-based).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Visualizing the Science: Pathways and Processes

Understanding the synthesis and mechanism of action of these compounds is crucial for their development. The following diagrams, generated using Graphviz, illustrate key workflows and potential biological pathways.

General Synthetic Workflow

The synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives often follows a multi-step pathway.

Caption: General synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazol-3-amines.

Proposed Anticancer Mechanism: Induction of Apoptosis

The potent anticancer activity of compound 4e is associated with its ability to induce apoptosis (programmed cell death) in cancer cells. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins.

Caption: Proposed mechanism of apoptosis induction by a 1,2,4-triazol-3-amine derivative.

Potential as Kinase Inhibitors

The 1,2,4-triazole scaffold is a common feature in many kinase inhibitors. While not yet definitively proven for the 3-(methylsulfonyl) derivatives, their structural similarity to known inhibitors suggests they may target key oncogenic kinases.

Caption: Hypothesized mechanism of action as a kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The available data strongly supports their potential as potent anticancer and anti-inflammatory agents. Further research is warranted to expand the structure-activity relationship (SAR) studies, explore a wider range of biological targets, and optimize the pharmacokinetic and pharmacodynamic properties of these derivatives. In particular, elucidating the specific kinase targets for the anticancer derivatives and conducting in vivo efficacy and safety studies will be critical next steps in translating the promise of this chemical class into clinical reality.

References

An In-depth Technical Guide to the Mechanism of Action of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine (BAY-876)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, more commonly known as BAY-876, is a potent and highly selective small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key facilitator of glucose uptake in many cancer cells, which exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. By competitively inhibiting GLUT1, BAY-876 disrupts the metabolic machinery of cancer cells, leading to a cascade of events that culminate in apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of BAY-876, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: GLUT1 Inhibition

The primary mechanism of action of BAY-876 is its potent and selective inhibition of GLUT1.[1][2][3] This inhibition is competitive with glucose, effectively blocking the entry of this essential nutrient into cancer cells that are highly dependent on it for energy production and biosynthesis.[4] The high selectivity of BAY-876 for GLUT1 over other glucose transporters, such as GLUT2, GLUT3, and GLUT4, minimizes off-target effects and suggests a favorable therapeutic window.[2][3][5]

Signaling Pathway of BAY-876 Action

The inhibition of GLUT1 by BAY-876 initiates a well-defined signaling cascade that ultimately leads to cancer cell death. This pathway can be summarized in the following steps:

-

GLUT1 Inhibition and Glycolysis Blockade: BAY-876 directly binds to GLUT1, preventing glucose uptake. This leads to a rapid and significant reduction in the intracellular glucose concentration, thereby inhibiting glycolysis.[6][7]

-

Energy Crisis and AMPK Activation: The block in glycolysis results in a sharp decrease in ATP production.[2][3] This energy deficit is sensed by AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. The resulting increase in the AMP:ATP ratio activates AMPK.

-

Metabolic Reprogramming: Activated AMPK attempts to restore energy homeostasis by promoting catabolic pathways and inhibiting anabolic processes. However, in cancer cells heavily reliant on glycolysis, this compensatory mechanism is often insufficient. The cells are forced to increase their reliance on mitochondrial respiration (oxidative phosphorylation) to generate ATP.[8][9]

-

Increased Mitochondrial Respiration and ROS Production: The heightened mitochondrial activity leads to an overproduction of reactive oxygen species (ROS) as a byproduct of electron transport chain activity.[8][9]

-

Oxidative Stress and Apoptosis: The excessive accumulation of ROS induces significant oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA. This overwhelming oxidative damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][10]

Quantitative Data

The following tables summarize the key quantitative data for BAY-876 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of BAY-876

| Parameter | Value | Cell Line/Target | Reference |

| IC₅₀ (GLUT1) | 2 nM | Cell-free assay | [2][3][5] |

| IC₅₀ (Glucose Uptake) | 3.2 nM | Hela-MaTu cells | [5] |

| IC₅₀ (Cell Viability) | ~60 nM | OVCAR-3 | [1] |

| 188 nM | SKOV-3 | [1] | |

| 1002 nM | HEY | [1] | |

| 4 nM | COLO205 | [10] | |

| Selectivity (IC₅₀) | |||

| GLUT2 | 10.8 µM (>4700-fold vs GLUT1) | CHO-hGLUT2 cells | [2][5] |

| GLUT3 | 1.67 µM (>800-fold vs GLUT1) | DLD1 GLUT1-/- cells | [2][5] |

| GLUT4 | 0.29 µM (>135-fold vs GLUT1) | CHO-hGLUT4 cells | [2][5] |

Table 2: In Vivo Pharmacokinetics of BAY-876

| Species | Route | Dose | Half-life (t½) | Oral Bioavailability (F%) | Reference |

| Rat | Oral | N/A | 2.5 h | 85% | [5] |

| Dog | Oral | N/A | 22 h | 79% | [5] |

Table 3: In Vivo Antitumor Efficacy of BAY-876

| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Ovarian Cancer | SKOV-3 Xenograft (NSG mice) | 4.5 mg/kg/day, oral, 28 days | 50-71% reduction in tumor volume | [6] |

| Ovarian Cancer | PDX (NSG mice) | 4.0 mg/kg/day, oral, 30 days | ~60% reduction in tumor volume | [6] |

| Colorectal Cancer | HCT116 Xenograft (mice) | 2 or 4 mg/kg/day, 16 days | Significant decrease in tumor volume | [2] |

| Hepatocellular Carcinoma | MHCC97-H Xenograft (nude mice) | 5 mg/kg/day, oral, 3 days | Significant inhibition of glucose uptake | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of BAY-876.

Glycolysis Assay (Seahorse XF Analyzer)

The Seahorse XF Glycolytic Rate Assay is a standard method to measure real-time glycolysis in live cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or 4T1) at a density of 20,000 cells/well in a Seahorse XFe96 plate and incubate overnight at 37°C with 5% CO₂.[10]

-

Assay Medium Preparation: Prepare Seahorse XF Glycolytic Rate Assay Medium supplemented with substrates like glucose, glutamine, and pyruvate. Warm the medium to 37°C and adjust the pH to 7.4.

-

Medium Exchange: Remove the culture medium and wash the cells once with the warmed assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 45-60 minutes.

-

Cartridge Preparation: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight. On the day of the assay, load the injection ports with Rotenone/Antimycin A (to inhibit mitochondrial respiration) and 2-deoxy-D-glucose (2-DG, a glycolysis inhibitor).

-

Data Acquisition: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument measures the extracellular acidification rate (ECAR), a direct indicator of lactic acid production from glycolysis, in real-time.

-

Data Analysis: Analyze the ECAR data to determine the basal glycolysis and compensatory glycolysis after mitochondrial inhibition.

ATP Measurement Assay

Cellular ATP levels can be quantified using a luciferase-based luminescence assay.

Protocol:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with various concentrations of BAY-876 for the desired duration.

-

Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.

-

Luciferase Reaction: Add a luciferin/luciferase substrate solution. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Luminescence Measurement: Measure the luminescence signal using a microplate reader. The intensity of the light is directly proportional to the ATP concentration.

-

Normalization: Normalize the ATP levels to the total protein concentration or cell number in each well.

Reactive Oxygen Species (ROS) Detection Assay

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Cell Culture and Treatment: Culture cells in a multi-well plate and treat with BAY-876.

-

Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with a DCFH-DA solution (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Probe Activation: Inside the cells, esterases cleave the acetate groups from DCFH-DA, trapping the non-fluorescent DCFH within the cells. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) co-staining.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with BAY-876. After the incubation period, harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

In Vivo Xenograft Tumor Model

The antitumor activity of BAY-876 can be evaluated in vivo using xenograft models.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4 x 10⁶ SKOV-3 cells) into the flank of immunocompromised mice (e.g., NSG mice).[6]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., ~100 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer BAY-876 orally (e.g., by gavage) at the desired doses and schedule (e.g., daily). The vehicle control group receives the formulation without the drug.

-

Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for GLUT1 expression, TUNEL assay for apoptosis).

Conclusion

This compound (BAY-876) is a highly specific and potent inhibitor of GLUT1, representing a promising therapeutic strategy for cancers that are dependent on aerobic glycolysis. Its mechanism of action is well-characterized, involving the disruption of cellular metabolism, induction of an energy crisis, and subsequent generation of oxidative stress, ultimately leading to apoptosis. The preclinical data strongly support its potential as an anticancer agent, and the experimental protocols outlined in this guide provide a framework for further investigation into its therapeutic applications.

References

- 1. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 2. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bioengineer.org [bioengineer.org]

- 10. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine, a molecule of interest in medicinal and synthetic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents expected spectroscopic characteristics based on the analysis of a closely related analogue, 1-(3-(methylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine, and general protocols applicable to triazole derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of a compound structurally similar to this compound. These values are predictive and intended to guide researchers in the characterization of this class of molecules.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H NMR | |||

| NH₂ | ~ 5.0 - 7.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

| NH (triazole) | ~ 12.0 - 14.0 | Broad Singlet | Tautomeric proton; may be broad or exchangeable. |

| CH₃ (sulfonyl) | ~ 3.0 - 3.5 | Singlet | |

| ¹³C NMR | |||

| C3 (triazole) | ~ 150 - 160 | Carbon bearing the sulfonyl group. | |

| C5 (triazole) | ~ 155 - 165 | Carbon bearing the amine group. | |

| CH₃ (sulfonyl) | ~ 40 - 45 |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium-Strong, Doublet |

| N-H Stretch (triazole) | 3100 - 3300 | Medium, Broad |

| C=N Stretch (triazole ring) | 1620 - 1680 | Medium |

| S=O Stretch (sulfonyl) | 1300 - 1350 and 1140 - 1160 | Strong, Two Bands |

| C-N Stretch | 1250 - 1350 | Medium |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Predicted m/z | Fragment |

| Electrospray (ESI+) | [M+H]⁺ | Molecular Ion |

| [M-SO₂CH₃]⁺ | Loss of methylsulfonyl group | |

| [M-NH₂]⁺ | Loss of amine group |

Note: The predicted molecular ion peak for a related compound, 1-(3-(methylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine, is at m/z 204, confirming a molecular weight of 204.25 g/mol [1].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are general protocols that can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for triazole derivatives due to its ability to dissolve polar compounds and slow down the exchange of labile protons.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Solid Sample):

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or salt plate) in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the chosen ionization method. For ESI, the addition of a small amount of formic acid or ammonium acetate can aid in ionization.

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the appropriate mass range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

References

Potential Therapeutic Targets of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine: A Technical Guide

Disclaimer: This document synthesizes available research on 1,2,4-triazole derivatives to infer the potential therapeutic applications of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine. Direct experimental data for this specific compound is not presently available in the public domain.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, renowned for its unique physicochemical properties, bioavailability, and diverse biological activities.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a methylsulfonyl group, a known pharmacophore that can enhance solubility and cell permeability, combined with the versatile 1,2,4-triazole-5-amine core, suggests that this compound holds significant therapeutic potential. This technical guide will explore the prospective therapeutic targets of this compound based on the established activities of structurally related molecules.

Potential Therapeutic Areas and Targets

Based on extensive research into 1,2,4-triazole derivatives, the primary therapeutic opportunities for this compound are projected to be in oncology and infectious diseases.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have exhibited potent anticancer activity against various human cancer cell lines, including breast, lung, and melanoma.[4][5] The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes essential for cancer cell proliferation and survival.[1]

Potential Molecular Targets:

-

Kinases: A significant number of 1,2,4-triazole compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and apoptosis.[1][6] The PIM kinase family (PIM-1, PIM-2, and PIM-3) represents a key molecular target for some triazole derivatives in cancer therapy.[7]

-

Topoisomerases: These enzymes are vital for DNA replication and repair. Their inhibition by 1,2,4-triazole derivatives can lead to DNA damage and subsequent apoptosis in cancer cells.[1]

-

Aromatase: Some triazole-containing compounds are effective aromatase inhibitors, which is a key strategy in the treatment of hormone-dependent breast cancer.[8]

-

Apoptosis Induction: Several 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells through pathways such as the p53 tumor suppressor pathway.[9]

The following table summarizes the in vitro anticancer activity of various 1,2,4-triazole derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-triazole pyridine derivatives | Murine melanoma (B16F10) | 41.12 - 61.11 | [4] |

| Thiazolo[3,2-b][1][4][10]-triazoles | Human cancer cell lines | Mean GI50 1.37 | [9] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Hela | < 12 | [11] |

| 1,2,3-triazole derivatives | HT-1080 | 15 - 50 | [12] |

Antimicrobial Activity

The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs and also exhibits promising antibacterial properties.[7][13]

Potential Molecular Targets:

-

Bacterial DNA Gyrase: Some triazole derivatives have shown inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication.

-

Ergosterol Biosynthesis: In fungi, triazoles are well-known to inhibit the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

The table below presents the antimicrobial activity of selected 1,2,4-triazole derivatives.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Mercapto-1,2,4-triazoles bearing diphenylsulfone | B. cereus | 8 | [7] |

| Schiff bases of 1,2,4-triazole | S. aureus | 3.125 | [7] |

| 1,2,4-triazole derivatives | E. coli k88ad | 0.039 | [14] |

| 1,2,3-triazole-imidazole-benzenesulfonamide derivatives | S. aureus | 4 | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of 1,2,4-triazole derivatives are provided below.

In Vitro Anticancer Activity - MTT Assay

This assay is a colorimetric method used to assess cell viability.[4][11]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[4]

-

Compound Treatment: The test compounds, dissolved in DMSO, are added to the cell monolayers at various concentrations.[4]

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL) is added to each well.[4]

-

Formazan Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Determination: The concentration of the compound that causes a 50% reduction in cell growth (IC50) is calculated.[4]

In Vitro Antimicrobial Activity - Disc Diffusion Method

This method is used to assess the antimicrobial susceptibility of microorganisms.[15]

Protocol:

-

Culture Preparation: A standardized inoculum of the test microorganism is prepared.

-

Agar Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial culture.[16]

-

Disc Application: Sterile filter paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.[15][16]

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.

Visualizations

General Synthesis Pathway for 1,2,4-Triazole Derivatives

The following diagram illustrates a common synthetic route to 1,2,4-triazole-3-thiol derivatives, which are versatile intermediates for further functionalization.[17]

Caption: General synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Potential Kinase Inhibition Signaling Pathway

This diagram depicts a simplified signaling cascade where a 1,2,4-triazole derivative inhibits a kinase, leading to the activation of apoptotic pathways.

Caption: Kinase inhibition by a 1,2,4-triazole derivative leading to apoptosis.

Conclusion

While direct experimental evidence for this compound is pending, the extensive body of research on analogous 1,2,4-triazole derivatives strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The primary areas of promise appear to be in the fields of oncology and infectious diseases, with potential mechanisms of action involving the inhibition of key enzymes and the induction of apoptosis. Further synthesis and biological evaluation of this specific compound are warranted to fully elucidate its therapeutic potential.

References

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. isres.org [isres.org]

- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. medicine.dp.ua [medicine.dp.ua]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

An In-depth Technical Guide on the Solubility and Stability of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine

To the Valued Researcher,

This guide addresses the solubility and stability of the compound 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine (CAS Number: 88982-32-5). Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available experimental data for this specific molecule. While its existence is confirmed through chemical supplier listings, detailed characterization of its physicochemical properties, such as solubility in various solvents and its stability under different conditions, has not been published.

Therefore, this document serves as a comprehensive theoretical and practical guide for a researcher, scientist, or drug development professional seeking to understand and determine these critical parameters. It provides an overview of the expected properties based on the chemical structure and data from analogous compounds. Furthermore, it details the standardized experimental protocols that should be employed to generate the necessary quantitative data.

Predicted Physicochemical Properties and General Solubility Profile

While experimental data is not available, the chemical structure of this compound allows for certain predictions regarding its solubility and stability. The presence of the polar amine (-NH2) and sulfonyl (-SO2CH3) groups, along with the nitrogen-rich triazole ring, suggests that the molecule will exhibit some degree of polarity.

Expected Solubility:

-

Aqueous Solubility: The presence of hydrogen bond donors (amine) and acceptors (sulfonyl and triazole nitrogens) indicates a potential for solubility in polar protic solvents like water. However, the overall molecular size and the presence of the methylsulfonyl group may limit high aqueous solubility. The solubility is expected to be pH-dependent due to the basic nature of the amino group and the acidic nature of the triazole ring N-H.

-

Organic Solvent Solubility: The compound is likely to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols like methanol and ethanol is also expected. It is predicted to have low solubility in nonpolar solvents such as hexanes and toluene.

General Stability Considerations

The stability of this compound will be influenced by temperature, pH, and light exposure.

-

Thermal Stability: Triazole rings are generally thermally stable. However, the presence of the methylsulfonyl group might influence its decomposition profile.

-

pH Stability: The compound's stability across a range of pH values would need to be determined experimentally. The amino and triazole functionalities could be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.

-

Photostability: Many heterocyclic compounds exhibit sensitivity to light. It is crucial to evaluate the photostability to determine if special handling and storage conditions are required.

Experimental Protocols for Determining Solubility

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two main types of solubility measurements are kinetic and thermodynamic.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.

Experimental Workflow for Kinetic Solubility Assay:

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a more accurate but lower-throughput method.

Experimental Workflow for Thermodynamic Solubility Assay:

Caption: Workflow for Thermodynamic Solubility Determination.

Table 1: Proposed Solvents for Solubility Determination

| Solvent Class | Specific Solvents |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 |

| Acetate Buffer pH 4.5 | |

| Glycine-HCl Buffer pH 2.0 | |

| Organic Solvents | Dimethyl Sulfoxide (DMSO) |

| N,N-Dimethylformamide (DMF) | |

| Methanol | |

| Ethanol | |

| Acetonitrile | |

| Dichloromethane | |

| Toluene |

Experimental Protocols for Determining Stability

Stability testing is crucial to establish the retest period or shelf life and recommended storage conditions. The International Council for Harmonisation (ICH) provides guidelines for these studies.

Stability Study Design

A comprehensive stability study should evaluate the impact of temperature, humidity, and light on the solid-state and solution stability of the compound.

Logical Flow for a Comprehensive Stability Study:

Caption: Logical Flow for a Stability Assessment Program.

Table 2: Recommended Conditions for Stability Testing (ICH Q1A(R2))

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Photostability Testing

Photostability testing should be conducted according to ICH guideline Q1B. The compound should be exposed to a light source that produces a combination of visible and ultraviolet light.

Experimental Workflow for Photostability Testing:

Caption: Workflow for Photostability Assessment.

Conclusion

While direct experimental data for the solubility and stability of this compound is currently unavailable in the public domain, this guide provides a robust framework for any researcher aiming to determine these crucial properties. By following the outlined experimental protocols, which are based on industry standards and best practices, it is possible to generate the high-quality, quantitative data necessary for drug discovery and development. The predicted physicochemical properties based on its structure suggest a polar compound with potential for aqueous solubility and good solubility in polar organic solvents. However, only empirical testing will confirm its exact characteristics.

The Patent Landscape of 3-(Methylsulfonyl)-1H-1,2,4-triazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The specific substitution pattern of a methylsulfonyl group at the 3-position and an amine at the 5-position of the 1H-1,2,4-triazole ring creates a molecule with significant potential for biological activity. This technical guide provides an in-depth exploration of the patent landscape surrounding this core structure, focusing on synthesis methodologies, biological activities, and associated signaling pathways. While a patent for the exact compound 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine remains elusive in broad searches, a detailed analysis of closely related patents and scientific literature offers valuable insights into its potential applications and development.

I. Synthetic Strategies and Methodologies

The synthesis of this compound can be inferred from patented processes for structurally similar compounds, primarily involving the preparation of a key intermediate, 5-amino-3-chlorosulfonyl-1,2,4-triazole.

A. Preparation of 5-amino-3-chlorosulfonyl-1,2,4-triazole

A key patent, EP0427336B1, discloses a method for the preparation of 5-amino-3-chlorosulfonyl-1,2,4-triazole from 5-amino-3-mercapto-1,2,4-triazole.[1] This process involves the chlor-oxidation of the mercapto group.[1] A significant aspect of this patented method is the preformation of the corresponding disulfide prior to treatment with chlorine to improve yield and reduce the formation of by-products.[1]

Experimental Protocol: Synthesis of the Dihydrochloride Salt of 5,5'-dithiobis(3-amino-1H-1,2,4-triazole)

A suspension of 3-amino-5-mercapto-1,2,4-triazole (0.4 moles) in 320 cc of 6.25 N HCl is prepared. To this suspension, a solution of 30 percent H₂O₂ (0.203 moles) in 60 cc of deionized water is added over 30 minutes, while maintaining the temperature between 25 and 30°C. The resulting white slurry is then cooled to 10°C and vacuum filtered. The filter cake is washed with 300 cc of acetone and dried to yield the dihydrochloride salt of the disulfide.[1]

B. Conversion to this compound

II. Patented Biological Activities and Potential Applications

Patents for compounds containing the sulfonyl-triazole core suggest a range of biological activities, primarily as enzyme inhibitors.

A. Prostaglandin Reductase 2 (PTGR2) Inhibition

U.S. Patent Application US20240210412A1 describes a series of sulfonyl-triazole compounds as ligands and inhibitors of prostaglandin reductase 2 (PTGR2).[2] These compounds utilize "sulfur-triazole exchange (SuTEx) chemistry" to form covalent adducts with reactive nucleophilic amino acid residues, such as tyrosine, in proteins.[2] This mechanism of action suggests that this compound could potentially function as a PTGR2 inhibitor, which has implications for diseases where this enzyme is dysregulated.

Table 1: Representative Sulfonyl-Triazole Compounds and their Biological Targets

| Compound ID | Structure | Target | Activity/Application | Patent Reference |

| RJG-2036 | (3-((1H-1,2,4-triazol-1-yl)sulfonyl)phenyl)-(4-(2-methoxyphenyl)piperazin-1-yl)-methanone | PTGR2 | Inhibitor of probe labeling | US20240210412A1[2] |

| AMC-0703 | (4-((1H-1,2,4-triazol-1-yl)sulfonyl)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone | PTGR2 | Inhibitor | US20240210412A1[2] |

B. Antiviral Activity

A scientific publication details the synthesis and structure-activity relationship of 1-sulfonyl-3-amino-1H-1,2,4-triazoles as inhibitors of the Yellow Fever Virus (YFV). This research indicates that the sulfonyl-triazole scaffold is a promising pharmacophore for the development of antiviral agents.

Table 2: Antiviral Activity of Representative 1-Sulfonyl-3-amino-1H-1,2,4-triazoles

| Compound ID | Structure | Virus | EC₅₀ (µM) |

| RCB16036 | N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine | YFV | Not specified |

| RCB17166 | N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | YFV | Not specified |

III. Signaling Pathways and Mechanisms of Action

The patented and researched biological activities of sulfonyl-triazole derivatives point to their involvement in specific cellular signaling pathways.

A. Prostaglandin Synthesis Pathway

The inhibition of PTGR2 by sulfonyl-triazole compounds, as described in US20240210412A1, directly impacts the prostaglandin synthesis pathway. PTGR2 is involved in the metabolism of prostaglandins, which are key signaling molecules in inflammation, pain, and other physiological processes.

Caption: Inhibition of PTGR2 by sulfonyl-triazoles in the prostaglandin pathway.

B. Viral Replication Cycle

The potential antiviral activity of the this compound core suggests interference with the viral replication cycle. While the exact target is not specified in the available literature for this specific core, a general workflow illustrates potential points of inhibition.

Caption: Potential inhibition of viral replication by sulfonyl-triazole derivatives.

IV. Conclusion and Future Perspectives

The patent landscape for compounds closely related to this compound highlights a promising area for drug discovery and development. The core structure demonstrates potential as an inhibitor of key enzymes like PTGR2 and as a scaffold for antiviral agents. The synthetic routes, primarily revolving around the chlorosulfonyl-triazole intermediate, appear feasible and scalable.

For researchers and drug development professionals, this technical guide serves as a foundational resource. Future investigations should focus on the specific synthesis and biological evaluation of this compound to confirm the activities suggested by its structural analogs. Elucidating its precise mechanism of action and exploring its efficacy in relevant disease models will be crucial steps in unlocking the full therapeutic potential of this intriguing molecule. The existing patent literature provides a strong rationale for pursuing further research and development of this and related sulfonyl-triazole derivatives.

References

An In-depth Technical Guide to the Safety and Handling of 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine

Disclaimer: No specific safety and toxicological data for 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine has been found in publicly available literature and safety data sheets. The following guide is based on the safety profiles of structurally related compounds, including aminotriazoles and sulfonyl-containing molecules, as well as general best practices for handling potent powdered research chemicals and active pharmaceutical ingredients (APIs). Researchers and scientists must exercise extreme caution and perform a thorough risk assessment before handling this compound.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the potential hazards and recommended safety precautions for handling this compound.

Hazard Identification and Classification

Based on the analysis of related aminotriazole and sulfonyl-containing compounds, this compound should be treated as a hazardous substance with the potential for the following hazards:

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Carcinogenicity: Some aminotriazole derivatives, such as amitrole, have been shown to be carcinogenic in animal studies, affecting the thyroid and pituitary glands.[1]

-

Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the thyroid.[1]

GHS Hazard Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity - Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Physical and Chemical Properties

| Property | Value (for Amitrole) |

| Molecular Formula | C2H4N4 |

| Molecular Weight | 84.08 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 157-159 °C |

| Water Solubility | 280 g/L at 20 °C |

Safe Handling and Storage Protocols

Due to the potential hazards, strict adherence to the following protocols is mandatory.

Engineering Controls

-

All handling of powdered this compound must be conducted in a designated controlled area.

-

Use a certified chemical fume hood, a biological safety cabinet (BSC), or a glovebox to prevent inhalation of dust particles.[2]

-

Ensure that ventilation systems are appropriate for handling potent compounds and are regularly maintained.[2]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is crucial for minimizing exposure.

| PPE Type | Specification |

| Gloves | Double-gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated. |

| Eye Protection | Chemical safety goggles or a face shield are mandatory. |

| Lab Coat | A disposable lab coat or a lab coat with tight cuffs should be worn. |

| Respiratory Protection | For procedures with a high risk of aerosolization, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended. |

Handling Procedures

-

Avoid the formation of dust and aerosols.[3]

-

Weighing and transferring of the powder should be done in a containment system.

-

Use tools and equipment that minimize dust generation.

-

After handling, thoroughly wash hands and any exposed skin with soap and water.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Weighing and Solution Preparation

-

Don the appropriate PPE as outlined in section 3.2.

-

Perform all operations within a chemical fume hood or other containment device.

-

Place a weigh boat on a calibrated analytical balance.

-

Carefully transfer the required amount of this compound to the weigh boat using a spatula.

-

Record the weight.

-

To prepare a solution, place a stir bar in a suitable flask and add the desired solvent.

-

Slowly add the weighed powder to the solvent while stirring to prevent clumping and dust formation.

-

Rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a complete transfer.

-

Seal the flask and continue stirring until the compound is fully dissolved.

Spill Response

-

Evacuate the immediate area of the spill.

-

Alert others in the vicinity.

-

If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

For small spills, don appropriate PPE, including respiratory protection.

-

Cover the spill with an absorbent material suitable for chemical spills.

-

Carefully scoop the material into a labeled, sealable waste container.

-

Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |